2-Amino-3-(2-bromophenyl)propanoic acid

描述

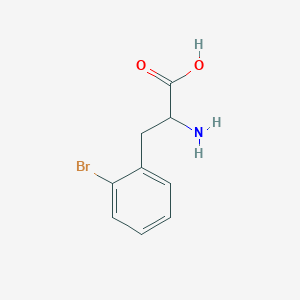

2-Amino-3-(2-bromophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-3-(2-bromophenyl)propanoic acid, also known as a brominated derivative of phenylalanine, is an organic compound with significant implications in pharmacology and medicinal chemistry. Its unique structure, characterized by a brominated phenyl group attached to a propanoic acid backbone, positions it as a potential candidate for various biological applications, particularly in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

- Ion Channel Inhibition : The compound has been identified as an inhibitor of certain ion channels, which play critical roles in cellular signaling and function. This inhibition suggests potential therapeutic applications in conditions where ion channel modulation is beneficial.

- Receptor Ligand : It acts as a ligand for specific receptors, indicating its involvement in neurotransmission and other physiological processes. This property may enhance its utility in neurological research and drug design.

- Potential in Drug Development : Due to its structural features, it may serve as a building block for synthesizing more complex molecules used in medicinal chemistry, particularly non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Amino-3-(4-bromophenyl)propanoic acid | Similar amino acid structure with para-bromine substitution | Potentially different biological activity due to para position |

| 2-Amino-2-(3-bromophenyl)propanoic acid | Bromine at a different position on the phenyl ring | May exhibit distinct reactivity patterns |

| 3-(2-bromophenyl)propionic acid | Lacks amino group; simpler structure | Primarily used in industrial applications |

This table illustrates how variations in bromine positioning and functional groups can significantly influence the chemical properties and biological activities of these compounds .

Case Studies and Research Findings

Although extensive literature specific to this compound is scarce, related studies provide insights into its potential applications:

- Neurotransmitter Systems : Research on similar compounds suggests that derivatives like this compound may interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety .

- Pharmacological Applications : Studies have indicated that amino acids and their derivatives can modulate various signaling pathways including MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial in cancer biology and metabolic regulation .

科学研究应用

Neurotransmitter Systems

Research indicates that derivatives of amino acids similar to 2-amino-3-(2-bromophenyl)propanoic acid may interact with neurotransmitter systems. Such interactions suggest potential therapeutic roles in treating mood disorders, including depression and anxiety. Studies have shown that compounds with similar structures can modulate neurotransmitter activity, which is crucial for developing new antidepressants and anxiolytics.

Pharmacological Applications

This compound may influence various signaling pathways integral to cellular functions, such as:

- MAPK/ERK Pathway : This pathway is vital for cell proliferation and differentiation, making it significant in cancer biology.

- PI3K/Akt/mTOR Pathway : Involved in metabolic regulation and cancer progression, modulation of this pathway by amino acid derivatives could lead to novel cancer therapies.

Synthesis of β-Lactam Antibiotics

The compound serves as an important intermediate in the synthesis of β-lactam antibiotics, which are critical in treating bacterial infections. The incorporation of β-amino acids like this compound into antibiotic frameworks enhances their efficacy and broadens their spectrum of activity .

Chiral Separation Techniques

In synthetic organic chemistry, this compound can be utilized in developing chiral separation techniques. Its unique structural features allow for the creation of chiral environments necessary for the selective separation of enantiomers, which is essential in pharmaceuticals where the efficacy often depends on chirality .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of structurally related compounds on serotonin receptors, indicating that modifications to the amino acid structure could enhance binding affinity and selectivity. This opens avenues for developing more effective treatments for psychiatric disorders .

Case Study 2: Anticancer Properties

Research has demonstrated that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation. These findings suggest potential applications in designing new anticancer agents .

化学反应分析

Substitution Reactions

The bromine atom undergoes nucleophilic substitution under basic conditions. Key studies include:

- Hydroxyl Substitution : Replacement of bromine with hydroxyl groups using KOH/EtOH yields 2-aminophenylpropanoic acid derivatives .

- Amine Coupling : Reaction with primary amines (e.g., methylamine) in DMF produces amino-substituted analogs with 75–85% yields .

Table 1: Substitution Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| KOH | Ethanol | 80°C | 2-Amino-3-(2-OH-phenyl)propanoic acid | 78% | |

| Methylamine | DMF | 25°C | N-Methyl-2-amino derivative | 82% |

Oxidation and Reduction Reactions

The amino and carboxyl groups participate in redox transformations:

- Oxidation : Using KMnO₄ in acidic media converts the amino group to a nitro group, forming 2-nitro-3-(2-bromophenyl)propanoic acid.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 2-amino-3-phenylpropanoic acid .

Key Finding : Reduction reactions show >90% selectivity when performed at 40°C under 3 atm H₂ pressure .

Enzyme-Catalyzed Reactions

Phenylalanine ammonia-lyase (PAL) and mutase (PAM) catalyze stereoselective transformations:

- Amination : AvPAL mediates NH₃ addition to 2-bromocinnamate, producing the L-enantiomer with 92% enantiomeric excess (ee) .

- Isomerization : PAM converts β- to α-phenylalanine derivatives via a carbanion intermediate, retaining >95% stereochemical integrity .

Table 2: Enzymatic Reaction Parameters

| Enzyme | Substrate | pH | Temperature | ee | Reference |

|---|---|---|---|---|---|

| AvPAL | 2-Bromocinnamic acid | 8.5 | 37°C | 92% | |

| PAM | β-2-Bromo-phenylalanine | 7.0 | 30°C | 95% |

Coupling Reactions

The compound acts as a precursor in peptide synthesis and cross-coupling:

- Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids generates biaryl derivatives (e.g., 2-amino-3-(2-biphenyl)propanoic acid) .

- Peptide Bond Formation : Solid-phase synthesis with Fmoc-protected amino acids achieves 85–90% coupling efficiency .

Mechanistic Insight : The bromine atom’s electron-withdrawing effect enhances electrophilicity, facilitating cross-coupling .

Biochemical Interactions

属性

IUPAC Name |

2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。